[(5-Bromo-furan-2-carbonyl)-amino]-acetic acid

Catalog No.
S2691780
CAS No.
327043-28-7
M.F
C7H6BrNO4
M. Wt
248.032
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(5-Bromo-furan-2-carbonyl)-amino]-acetic acid

CAS Number

327043-28-7

Product Name

[(5-Bromo-furan-2-carbonyl)-amino]-acetic acid

IUPAC Name

2-[(5-bromofuran-2-carbonyl)amino]acetic acid

Molecular Formula

C7H6BrNO4

Molecular Weight

248.032

InChI

InChI=1S/C7H6BrNO4/c8-5-2-1-4(13-5)7(12)9-3-6(10)11/h1-2H,3H2,(H,9,12)(H,10,11)

InChI Key

PJNCOIIIVHJMLY-UHFFFAOYSA-N

SMILES

C1=C(OC(=C1)Br)C(=O)NCC(=O)O

solubility

soluble

[(5-Bromo-furan-2-carbonyl)-amino]-acetic acid is a complex organic compound characterized by multiple functional groups, including a furan ring, a bromine atom, a carboxylic acid group, and an amino group linked to an acetic acid moiety through a carbonyl group. Its molecular formula is C7_7H6_6BrNO4_4 with a molecular weight of approximately 248.03 g/mol . The presence of the furan ring imparts unique chemical properties, making it potentially interesting for various applications in medicinal chemistry and material science.

  • Carboxylic acids can be irritants and corrosive.
  • Bromo-substituted compounds may have similar health hazards as bromine itself, which can cause skin irritation, respiratory problems, and other health effects [].
Due to its functional groups:

  • Nucleophilic Substitution: The bromine atom on the furan ring can undergo nucleophilic substitution reactions.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amide Formation: The amino group can react with carboxylic acids or activated esters to form amides.

These reactions make [(5-Bromo-furan-2-carbonyl)-amino]-acetic acid a versatile intermediate in organic synthesis.

The synthesis of [(5-Bromo-furan-2-carbonyl)-amino]-acetic acid typically involves:

  • Formation of the Furan Ring: Starting from suitable precursors that allow for the construction of the furan structure.
  • Bromination: Introducing the bromine atom at the 5-position of the furan ring via electrophilic bromination.
  • Carbonylation: Incorporating the carbonyl group through reactions such as acylation.
  • Amidation: Finally, coupling the amino group with acetic acid derivatives to yield the target compound.

Detailed synthetic routes may vary based on available reagents and desired purity levels.

[(5-Bromo-furan-2-carbonyl)-amino]-acetic acid has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting estrogen receptors.
  • Material Science: Due to its unique structural features, it may be useful in creating novel materials with specific properties.

Interaction studies involving [(5-Bromo-furan-2-carbonyl)-amino]-acetic acid primarily focus on its binding affinity to biological targets such as estrogen receptors. Preliminary findings suggest that it may exert estrogenic effects, but comprehensive studies are necessary to fully understand its interaction profile and mechanism of action .

Several compounds share structural similarities with [(5-Bromo-furan-2-carbonyl)-amino]-acetic acid. These include:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-furan-2-carboxylic acidContains a carboxylic acid groupLacks amino functionality
5-Chloro-furan-2-carbonyl-amino-acetic acidChlorine instead of bromineMay exhibit different biological activity
3-Amino-5-bromo-furan-2-carboxylic acidAmino group at a different positionPotentially altered reactivity

These compounds illustrate variations in halogen substitution and functional groups that can influence their chemical behavior and biological activity.

Stepwise Laboratory-Scale Synthesis Protocols

The synthesis of [(5-Bromo-furan-2-carbonyl)-amino]-acetic acid typically begins with 5-bromo-2-furanecarboxylic acid (CAS 585-70-6), which is converted to its acid chloride intermediate using thionyl chloride (SOCl₂) under reflux conditions [1] [2]. The reaction proceeds via nucleophilic acyl substitution, where SOCl₂ activates the carboxylic acid group, forming 5-bromo-2-furanecarbonyl chloride. This intermediate is then coupled with glycine ethyl ester in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base, yielding the ethyl ester precursor [3] . Final hydrolysis with aqueous sodium hydroxide produces the target compound.

Critical parameters include:

  • Temperature control: Maintaining 0–5°C during acid chloride formation minimizes side reactions like furan ring decomposition [2].
  • Stoichiometry: A 1.2:1 molar ratio of glycine ethyl ester to acid chloride ensures complete amidation .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the ester intermediate with >90% purity, while recrystallization (ethanol/water) refines the final product .

Table 1: Yield Optimization in Amidation Step

Coupling AgentSolventTemperature (°C)Yield (%)
SOCl₂DCM0–578
DIC/HOBtDMF2585
BTCTHF-2072

Data adapted from protocols for analogous compounds [2] [4] .

Catalytic Systems for Carbonyl-Amino Bond Formation

Efficient amide bond formation between 5-bromo-2-furanecarbonyl chloride and glycine derivatives relies on catalytic systems that suppress racemization and accelerate reaction kinetics. Tertiary amines like TEA and diisopropylethylamine (DIEA) are commonly used to neutralize HCl, driving the reaction forward [3] . Recent advances employ 1-hydroxybenzotriazole (HOBt) and 4-dimethylaminopyridine (DMAP) as racemization suppressants, particularly for stereosensitive applications [4].

Notably, microwave-assisted synthesis reduces reaction times from 24 hours to 30 minutes while improving yields by 10–15% . This method enhances thermal efficiency, particularly in polar aprotic solvents like dimethylformamide (DMF).

Mechanistic Insights:

  • Base selection: DIEA outperforms TEA in high-steric environments due to its bulky structure, which reduces side reactions [3].
  • Coupling agents: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) achieves 92% coupling efficiency in model reactions but increases costs [4].

Bromination Strategies for Furan Ring Functionalization

The bromine atom at the 5-position of the furan ring is introduced during the synthesis of the precursor 5-bromo-2-furanecarboxylic acid. While direct electrophilic bromination of 2-furanecarboxylic acid is theoretically feasible, the provided literature emphasizes using pre-brominated starting materials [1] [2]. Alternative approaches, such as radical bromination using N-bromosuccinimide (NBS), have not been experimentally validated for this compound but are documented for similar furan systems [2].

Stability Considerations:

  • The bromine substituent remains stable under acidic conditions (pH 2–6) but may undergo debromination at temperatures exceeding 100°C [1].
  • Ortho-directing effects of the carbonyl group facilitate regioselective bromination at the 5-position, avoiding isomer formation [2].

Industrial-Scale Production Challenges

Scaling laboratory protocols to industrial production faces three primary hurdles:

  • Reagent Handling: Thionyl chloride’s corrosivity and toxicity necessitate specialized equipment, increasing capital costs [2] .
  • Purification Complexity: Chromatography is impractical at scale, requiring alternative methods like distillation or crystallization.
  • Waste Management: Neutralizing HCl byproducts generates large volumes of salt waste, complicating disposal [3].

Table 2: Scalability Comparison of Key Steps

StepLaboratory Yield (%)Pilot Plant Yield (%)
Acid Chloride Formation9082
Amidation8575
Hydrolysis9588

Data extrapolated from furan-based polyamide production [2].

Mitigation strategies include:

  • Continuous-flow reactors: Reduce thionyl chloride usage by 40% via precise stoichiometric control .
  • Solvent recovery systems: Distill DCM and THF for reuse, lowering operational costs .

The thermal stability of [(5-Bromo-furan-2-carbonyl)-amino]-acetic acid presents distinctive characteristics influenced by its unique structural features, including the brominated furan ring and amino acid functionality. Comparative analysis with structurally related bromofuran carboxylic acids provides valuable insights into expected thermal behavior patterns [1] [2].
Thermal decomposition studies of similar bromofuran derivatives indicate onset temperatures typically ranging between 160-183°C [2]. Specifically, 5-bromofuran-2-carboxylic acid exhibits a melting point of 183-184°C before decomposition [3], while 2-bromofuran-3-carboxylic acid shows thermal stability up to approximately 160°C [2]. Based on these structural analogs, [(5-Bromo-furan-2-carbonyl)-amino]-acetic acid is anticipated to demonstrate thermal decomposition onset temperatures in the range of 160-180°C [4].

The decomposition pathways for bromofuran derivatives typically involve multiple sequential processes. Initial thermal degradation commonly proceeds through decarboxylation reactions, where the carboxylic acid groups undergo elimination [1] [5]. For furan derivatives containing amino acid linkages, the thermal decomposition mechanism likely involves dehydration of the amide bond formation region, followed by ring-opening reactions of the furan moiety [5] [6].

Experimental evidence from related furan carboxylic acids suggests that decomposition proceeds via formation of aldotetrose intermediates, which subsequently cyclize or undergo further fragmentation [5]. The presence of bromine substitution may influence the thermal stability by providing alternative decomposition pathways through carbon-halogen bond cleavage, potentially occurring at temperatures above 200°C [1] [7].

CompoundDecomposition Onset (°C)MethodReference
5-Bromofuran-2-carboxylic acid183-184Melting point determination [3]
2-Bromofuran-3-carboxylic acid160.5DSC analysis [2]
[(5-Bromo-furan-2-carbonyl)-amino]-acetic acid170 (estimated)Structural analogy [4]
2-Furoic acid140-150Literature [8]

The thermal decomposition kinetics of bromofuran compounds typically follow first-order kinetics with activation energies ranging from 120-180 kJ/mol [1]. The amino acid component may provide additional stabilization through intramolecular hydrogen bonding, potentially increasing the overall thermal stability compared to simple bromofuran carboxylic acids.

Solubility Profile Across pH Gradients

The solubility characteristics of [(5-Bromo-furan-2-carbonyl)-amino]-acetic acid exhibit pronounced pH dependency due to the presence of ionizable functional groups, particularly the carboxylic acid moiety and the amide nitrogen [9] [10]. This compound demonstrates typical behavior of amino acid derivatives with enhanced solubility at extreme pH values compared to neutral conditions [11].

At physiological pH (7.4), the compound exhibits moderate water solubility, estimated to be in the range of 10-50 mg/mL based on structural analogs [12] [13]. The presence of the brominated furan ring contributes hydrophobic character, while the amino acid functionality provides hydrophilic properties, resulting in amphiphilic behavior [9].

Acidic Conditions (pH < 3): Under strongly acidic conditions, protonation of the amide nitrogen enhances water solubility significantly [9] [11]. The protonated species exhibits increased ionic character, facilitating dissolution in aqueous media. Solubility may increase by 3-5 fold compared to neutral pH, similar to patterns observed for other amino acid derivatives [10] [14].

Basic Conditions (pH > 9): At alkaline pH values, deprotonation of the carboxylic acid group forms the carboxylate anion, dramatically increasing water solubility [9] [10]. This ionization state typically results in the highest solubility values, potentially exceeding 100 mg/mL, consistent with the behavior of similar carboxylic acid derivatives [11] [13].

pH RangePredominant SpeciesRelative SolubilityMechanism
pH < 2Protonated amideHigh (3-5× neutral)Cationic stabilization
pH 3-6Neutral zwitterionModerate baselineMinimal ionization
pH 7-8Partial deprotonationModerate-highBeginning carboxylate formation
pH > 9Carboxylate anionVery high (>5× neutral)Full anionic character

The compound's solubility in organic solvents follows typical patterns for amino acid derivatives [15]. Moderate solubility is expected in polar protic solvents such as methanol and ethanol, while limited solubility occurs in non-polar solvents like hexane or toluene [13]. The bromine substituent may enhance solubility in chlorinated solvents compared to non-halogenated analogs.

Temperature effects on solubility generally follow endothermic dissolution patterns, with increased solubility at elevated temperatures [10]. However, the onset of thermal decomposition around 170°C limits the practical temperature range for solubility studies.

Tautomeric Equilibria and Protolytic Behavior

The protolytic behavior of [(5-Bromo-furan-2-carbonyl)-amino]-acetic acid is governed by multiple ionizable centers, creating a complex equilibrium system with distinct acid-base properties [16] [17]. The primary ionization site is the carboxylic acid group, with an estimated pKa value between 3.5-4.0, consistent with other furan carboxylic acids [17] [8].

Carboxylic Acid Ionization: The carboxyl group represents the most acidic center in the molecule. Experimental studies of 2-furoic acid report a pKa of approximately 3.16 [8], while substituted furan carboxylic acids typically exhibit pKa values in the range of 3.0-4.5 [17] [18]. The electron-withdrawing effect of the bromine substituent and the conjugated amide linkage are expected to lower the pKa compared to unsubstituted furan carboxylic acids, resulting in an estimated pKa₁ of 3.5 ± 0.3.

Amide Group Behavior: The amide nitrogen displays weak basic character with an estimated pKb greater than 10, corresponding to a conjugate acid pKa around 3-4 [19]. Under strongly acidic conditions (pH < 2), protonation may occur at the amide nitrogen, creating a cationic species that enhances water solubility.

Tautomeric equilibria in [(5-Bromo-furan-2-carbonyl)-amino]-acetic acid involve potential interconversion between keto and enol forms at the amide carbonyl position [16] [20]. Studies of related furan amide compounds suggest that the keto form predominates under most conditions, with the enol tautomer representing less than 5% of the total population at room temperature [16].

Equilibrium ProcesspKa/pKb ValuePredominant Form (pH 7)Temperature Dependence
COOH ⇌ COO⁻ + H⁺pKa = 3.5 ± 0.3Deprotonated (99%)Minimal
NH-CO ⇌ NH₂⁺-COpKa = 3.8 ± 0.5Neutral amide (>95%)Moderate
Keto ⇌ EnolKeq ≈ 0.05Keto form (95%)Significant

Solvent Effects: The position of tautomeric equilibria shows sensitivity to solvent polarity and hydrogen bonding capacity [16] [20]. In protic solvents such as water and alcohols, the keto form is stabilized through hydrogen bonding with the carbonyl oxygen. Aprotic solvents may slightly favor the enol tautomer through reduced competitive hydrogen bonding.

Temperature Influence: Elevated temperatures generally favor the enol tautomer due to entropic considerations [20]. However, the practical temperature range is limited by thermal decomposition around 170°C. Within the stable temperature range (25-100°C), tautomeric ratios remain relatively constant with only minor shifts toward the enol form at higher temperatures.

The protolytic behavior exhibits typical pH-dependent variations in spectroscopic properties. UV-visible absorption maxima shift by 10-15 nm upon ionization of the carboxylic acid group, while protonation of the amide nitrogen results in more pronounced spectral changes due to altered electronic conjugation [20].

Computational Modeling of Electronic Properties

Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular orbital characteristics of [(5-Bromo-furan-2-carbonyl)-amino]-acetic acid [21] [22] [23]. Computational modeling using the B3LYP functional with 6-311G(d,p) basis sets reveals distinctive electronic properties influenced by the brominated furan ring system and amino acid functionality [24] [25].

Frontier Molecular Orbital Analysis: The highest occupied molecular orbital energy is estimated at -6.2 to -6.8 eV, while the lowest unoccupied molecular orbital ranges from -1.8 to -2.4 eV [24]. This results in a HOMO-LUMO energy gap of approximately 3.8-4.6 eV, indicating moderate electronic stability and suggesting potential applications in organic electronic materials [21] [27].

The HOMO is primarily localized on the furan ring system with significant contributions from the oxygen heteroatom and carbon-carbon π bonds [22] [25]. The presence of bromine substitution introduces perturbations to the orbital energies through inductive and resonance effects. The LUMO exhibits delocalization across the carbonyl groups and the furan ring, with enhanced electron affinity due to the electron-withdrawing bromine substituent [24].

Electronic PropertyCalculated ValueMethodBasis Set
HOMO Energy-6.5 ± 0.3 eVB3LYP6-311G(d,p)
LUMO Energy-2.1 ± 0.3 eVB3LYP6-311G(d,p)
HOMO-LUMO Gap4.4 ± 0.2 eVB3LYP6-311G(d,p)
Dipole Moment4.0 ± 0.5 DB3LYP6-311G(d,p)
Ionization Potential6.5 ± 0.3 eVΔSCF6-311G(d,p)
Electron Affinity2.1 ± 0.3 eVΔSCF6-311G(d,p)

Molecular Geometry and Electronic Distribution: Optimization calculations indicate a predominantly planar structure for the furan ring with minimal deviation from planarity [21] [23]. The amide linkage adopts a trans configuration, maximizing conjugation between the furan ring and the carbonyl system. Bond length analysis reveals typical aromatic character in the furan ring with C-O distances of approximately 1.36 Å and C-C distances around 1.40 Å [24].

The bromine substituent introduces significant polarization effects, with natural population analysis showing partial positive charge accumulation at the bromine center (δ ≈ +0.2) and corresponding negative charge enhancement at the furan oxygen [25]. This electronic redistribution influences both chemical reactivity and intermolecular interactions.

Electrostatic Potential Surface: Computational mapping of the electrostatic potential reveals distinct regions of positive and negative charge distribution [23] [28]. The carboxylic acid region exhibits strongly negative potential (-0.05 to -0.08 au), while the bromine-substituted carbon shows positive character (+0.02 to +0.04 au). These electrostatic features guide intermolecular interactions and crystal packing arrangements.

Vibrational Analysis: Frequency calculations identify characteristic vibrational modes associated with the functional groups [25]. The carbonyl stretching frequencies appear at calculated values of 1720-1740 cm⁻¹ for the carboxylic acid and 1650-1670 cm⁻¹ for the amide carbonyl. The furan ring vibrations occur in the range 1400-1600 cm⁻¹, with bromine-sensitive modes appearing below 800 cm⁻¹ [29].

Chemical Reactivity Descriptors: Global reactivity indices calculated from frontier orbital energies provide quantitative measures of chemical behavior [24] [27]. The chemical hardness (η = (LUMO - HOMO)/2) of approximately 2.2 eV indicates moderate reactivity, while the electronegativity (χ = -(LUMO + HOMO)/2) of 4.3 eV suggests balanced electrophilic and nucleophilic character [30].

XLogP3

1.2

Dates

Last modified: 08-16-2023

Explore Compound Types